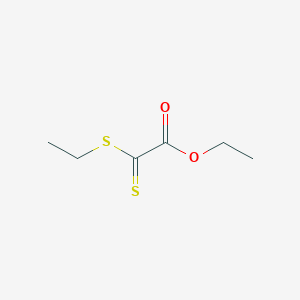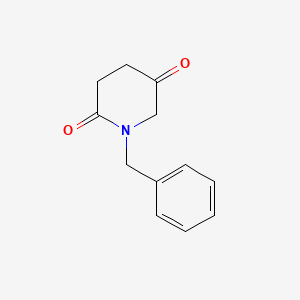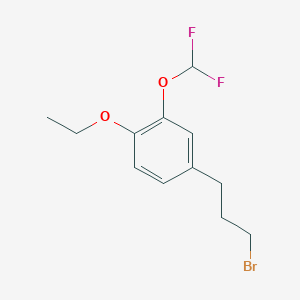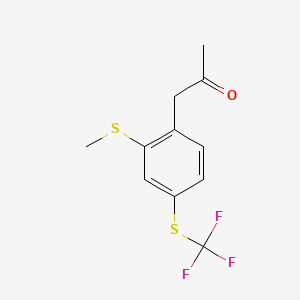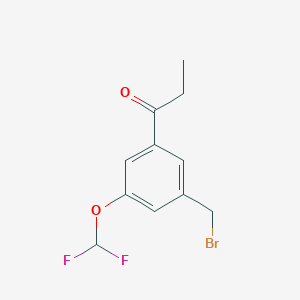
N,N-Dioctan-2-ylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dioctan-2-ylglycine is an organic compound that belongs to the class of amino acids It is characterized by the presence of two octan-2-yl groups attached to the nitrogen atom of the glycine molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dioctan-2-ylglycine typically involves the reaction of glycine with octan-2-yl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the halide by the amino group of glycine. The reaction is usually conducted in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dioctan-2-ylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halides, acyl chlorides, and other electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N,N-Dioctan-2-ylglycine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of amino acid metabolism and protein synthesis.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-Dioctan-2-ylglycine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. Its unique structure allows it to interact with cell membranes and proteins, potentially modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dioctylglycine: Similar structure but with different alkyl groups.
N,N-Didecylglycine: Contains longer alkyl chains compared to N,N-Dioctan-2-ylglycine.
N,N-Dioctan-1-ylglycine: Differing in the position of the alkyl groups.
Uniqueness
This compound is unique due to the specific positioning of the octan-2-yl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
100365-69-3 |
|---|---|
Molekularformel |
C18H37NO2 |
Molekulargewicht |
299.5 g/mol |
IUPAC-Name |
2-[di(octan-2-yl)amino]acetic acid |
InChI |
InChI=1S/C18H37NO2/c1-5-7-9-11-13-16(3)19(15-18(20)21)17(4)14-12-10-8-6-2/h16-17H,5-15H2,1-4H3,(H,20,21) |
InChI-Schlüssel |
YHZDXUUIIWUMPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)N(CC(=O)O)C(C)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


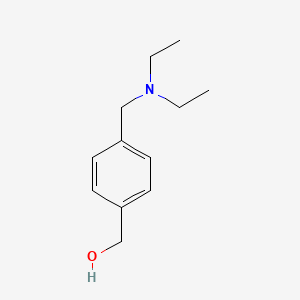
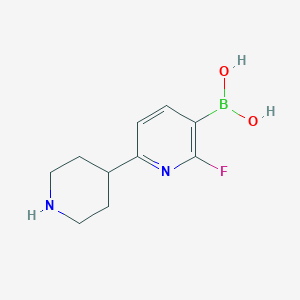

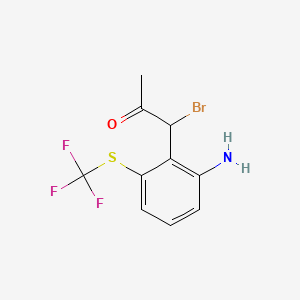
![2-(Chloromethyl)-5-iodoimidazo[1,2-a]pyridine](/img/structure/B14069346.png)

![5,8-Dibromo-2,3-bis(3-(octyloxy)phenyl)pyrido[3,4-b]pyrazine](/img/structure/B14069357.png)


